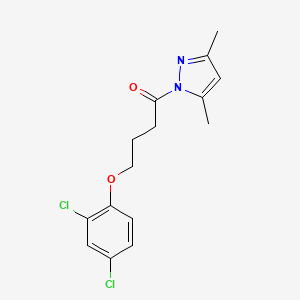![molecular formula C15H15FN2O3S B4873912 N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4873912.png)
N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide
概要
説明
N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzyl group, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzylamine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature to form the intermediate 4-{[(2-fluorobenzyl)sulfonyl]amino}nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Acetylation: The final step involves acetylation of the amine group with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is used for nitro group reduction.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for aromatic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide structure, it exhibits potential antimicrobial properties.
Drug Development: It is investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, thereby exhibiting antimicrobial effects.
類似化合物との比較
- N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(2-bromobenzyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(2-methylbenzyl)sulfonyl]amino}phenyl)acetamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorinated compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
- Biological Activity: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[4-[(2-fluorophenyl)methylsulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)17-13-6-8-14(9-7-13)18-22(20,21)10-12-4-2-3-5-15(12)16/h2-9,18H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMROAMHYLCWHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


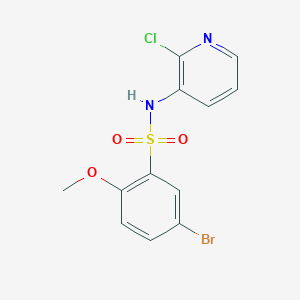
![1-(4-chlorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4873841.png)
![N-benzyl-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4873846.png)
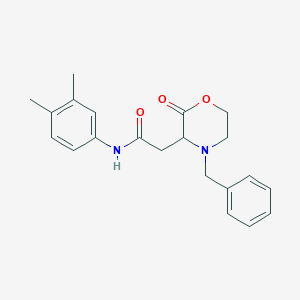
![5-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4873864.png)
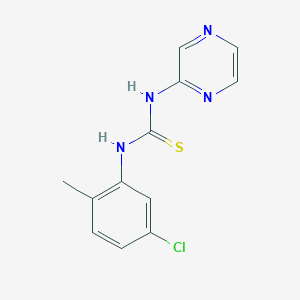
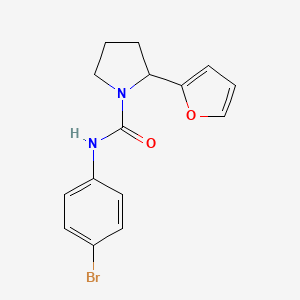
![4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4873888.png)
![4-METHYL-3-[2-(3-METHYLPHENYL)ACETAMIDO]BENZOIC ACID](/img/structure/B4873900.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4873905.png)
![3-{[2-(Prop-2-en-1-yloxy)benzyl]amino}benzoic acid](/img/structure/B4873909.png)
![4-{[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4873930.png)
![(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B4873939.png)
